4bH-pyrido[2,3-b]indol-2-amine
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Overview
Description
3-methylimidazo[4,5-f]quinoline is a heterocyclic aromatic amine that is formed during the cooking of meat and fish. It is known for its mutagenic and carcinogenic properties, making it a significant compound of interest in toxicology and cancer research . The compound is often studied for its role in the formation of DNA adducts, which can lead to mutations and cancer.
Preparation Methods
3-methylimidazo[4,5-f]quinoline can be synthesized through various methods. One common synthetic route involves the Maillard reaction, where creatinine, amino acids, and sugars react under high-temperature conditions . Industrial production methods often involve the thermal processing of protein-rich foods, where the compound is formed as a byproduct . The dried solid product is typically purified using silica gel column chromatography with a mixture of chloroform, methanol, and acetic acid as the eluent .
Chemical Reactions Analysis
3-methylimidazo[4,5-f]quinoline undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the compound’s structure, affecting its mutagenic properties.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hypochlorite and reducing agents like sodium borohydride . The major products formed from these reactions often include DNA adducts and other modified forms of the compound .
Scientific Research Applications
3-methylimidazo[4,5-f]quinoline has several scientific research applications:
Mechanism of Action
The mechanism by which 3-methylimidazo[4,5-f]quinoline exerts its effects involves the formation of DNA adducts, which can lead to mutations and cancer . The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that bind to DNA . This process can induce oxidative stress, DNA strand breaks, and the activation of DNA repair pathways . Additionally, the compound can inhibit autophagy and induce endoplasmic reticulum stress, contributing to its toxic effects .
Comparison with Similar Compounds
3-methylimidazo[4,5-f]quinoline is similar to other heterocyclic aromatic amines, such as:
2-amino-3,4-dimethylimidazo[4,5-f]quinoline: (MeIQ)
2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline: (MeIQx)
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: (PhIP)
Compared to these compounds, 3-methylimidazo[4,5-f]quinoline is unique in its specific formation conditions and its particular mutagenic and carcinogenic properties .
Properties
Molecular Formula |
C11H9N3 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
4bH-pyrido[2,3-b]indol-2-amine |
InChI |
InChI=1S/C11H9N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-7H,(H2,12,14) |
InChI Key |
PDOGMEOTHUKLHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3=C(N=C2C=C1)N=C(C=C3)N |
Origin of Product |
United States |
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